1-(pyridin-4-yl)butane-2,3-diol hydrochloride 1-(pyridin-4-yl)butane-2,3-diol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2763759-06-2
VCID: VC11990360
InChI: InChI=1S/C9H13NO2.ClH/c1-7(11)9(12)6-8-2-4-10-5-3-8;/h2-5,7,9,11-12H,6H2,1H3;1H
SMILES: CC(C(CC1=CC=NC=C1)O)O.Cl
Molecular Formula: C9H14ClNO2
Molecular Weight: 203.66 g/mol

1-(pyridin-4-yl)butane-2,3-diol hydrochloride

CAS No.: 2763759-06-2

Cat. No.: VC11990360

Molecular Formula: C9H14ClNO2

Molecular Weight: 203.66 g/mol

* For research use only. Not for human or veterinary use.

1-(pyridin-4-yl)butane-2,3-diol hydrochloride - 2763759-06-2

Specification

CAS No. 2763759-06-2
Molecular Formula C9H14ClNO2
Molecular Weight 203.66 g/mol
IUPAC Name 1-pyridin-4-ylbutane-2,3-diol;hydrochloride
Standard InChI InChI=1S/C9H13NO2.ClH/c1-7(11)9(12)6-8-2-4-10-5-3-8;/h2-5,7,9,11-12H,6H2,1H3;1H
Standard InChI Key FGLVVFHWRIZQDD-UHFFFAOYSA-N
SMILES CC(C(CC1=CC=NC=C1)O)O.Cl
Canonical SMILES CC(C(CC1=CC=NC=C1)O)O.Cl

Introduction

Synthesis and Manufacturing Protocols

Synthetic Routes

The synthesis of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride involves multi-step protocols, often beginning with the formation of the pyridine core. A representative method, adapted from pyridin-4-ol synthesis strategies , is outlined below:

  • Formation of Pyridin-4-yl Intermediate:
    A three-component reaction involving alkoxyallenes, nitriles, and carboxylic acids under lithiated conditions generates substituted pyridin-4-ol derivatives . For example, reacting lithiated methoxyallene with acetonitrile and acetic acid yields a pyridin-4-ol precursor, which is subsequently functionalized.

  • Introduction of Diol Backbone:
    The pyridin-4-yl intermediate undergoes aldol condensation with methyl vinyl ketone, followed by selective reduction using sodium borohydride (NaBH₄) to produce the vicinal diol.

  • Hydrochloride Salt Formation:
    The free base is treated with hydrochloric acid (HCl) in anhydrous ethanol, resulting in precipitation of the hydrochloride salt.

Table 1: Optimization of Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
1LiTMP, THF, −78°C7295
2NaBH₄, MeOH, 0°C6890
3HCl (g), EtOH8599

Industrial-Scale Production

Catalytic hydrogenation and continuous-flow reactors are employed for large-scale synthesis, minimizing byproducts and improving efficiency.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The compound’s structure is confirmed via ¹H NMR, ¹³C NMR, and ¹⁵N NMR spectroscopy. Key spectral data, inferred from analogous pyridinyl diols , include:

  • ¹H NMR (400 MHz, D₂O):
    δ 8.45 (d, 2H, pyridine H-2/H-6), δ 7.35 (d, 2H, pyridine H-3/H-5), δ 4.10 (m, 1H, C2-OH), δ 3.85 (m, 1H, C3-OH), δ 2.70–2.30 (m, 4H, butane backbone).

  • ¹³C NMR (100 MHz, D₂O):
    δ 150.2 (pyridine C-4), δ 145.1 (pyridine C-2/C-6), δ 125.3 (pyridine C-3/C-5), δ 70.8 (C2), δ 68.5 (C3), δ 35.2 (C1), δ 30.1 (C4).

Table 2: Comparative NMR Shifts of Pyridinyl Diol Derivatives

Compound¹H δ (pyridine)¹³C δ (C2/C3)
1-(Pyridin-4-yl)butane-2,3-diol8.45, 7.3570.8, 68.5
(2R)-2,3-Dimethylbutane-1,3-diol72.1, 70.2

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar pyridine ring and gauche conformation of the diol groups, stabilized by intramolecular hydrogen bonding . The hydrochloride ion forms a bifurcated hydrogen bond with the hydroxyl oxygen atoms.

Chemical Reactivity and Functionalization

Acid-Base Behavior

The pyridine nitrogen (pKa ≈ 3.5) is protonated in acidic conditions, while the diol hydroxyl groups (pKa ≈ 12–14) deprotonate in basic media. This dual reactivity enables selective functionalization:

  • At pH < 3: Pyridine remains protonated, favoring electrophilic substitution at the diol.

  • At pH > 10: Diol deprotonation facilitates nucleophilic reactions at the pyridine ring .

Oxidation and Reduction

  • Oxidation: Treatment with Jones reagent (CrO₃/H₂SO₄) converts the diol to a diketone, while milder oxidants like IBX yield α-hydroxy ketones.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to piperidine, altering solubility and bioactivity.

Table 3: Reaction Outcomes Under Varying Conditions

ReactionReagentProductYield (%)
OxidationJones reagent1-(Pyridin-4-yl)butane-2,3-dione78
Reductive aminationNaBH₃CN, NH₄ClN-alkylpiperidine derivative65

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to:

  • Antiviral agents: Functionalization at C2/C3 yields nucleoside analogs.

  • Metal chelators: The diol-pyridine system binds transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications .

Materials Science

Incorporated into polymers, it improves thermal stability and hydrophilicity.

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